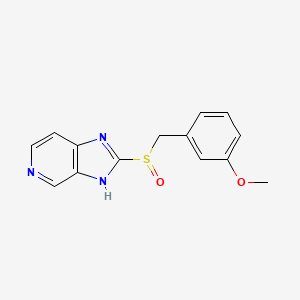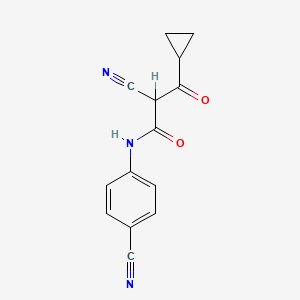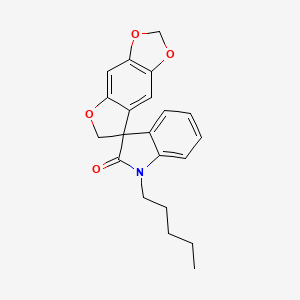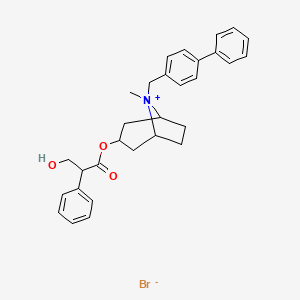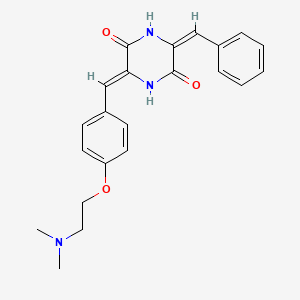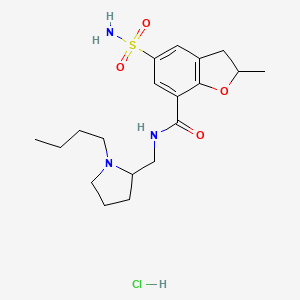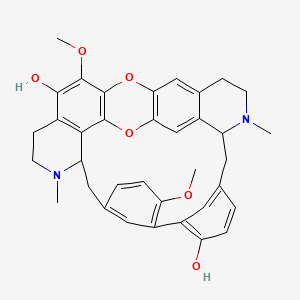
Tri(t-butoxycarbonylethoxymethyl) ethanol
Vue d'ensemble
Description
Tri(t-butoxycarbonylethoxymethyl) ethanol is an alkyl/ether-based PROTAC linker. It is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Applications De Recherche Scientifique
Tri(t-butoxycarbonylethoxymethyl) ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Employed in the development of targeted therapies for diseases by selectively degrading disease-causing proteins.
Medicine: Potential use in drug discovery and development, particularly in creating targeted therapies for cancer and other diseases.
Industry: Utilized in the production of specialized chemicals and materials for research and development
Mécanisme D'action
Target of Action
Tri(t-butoxycarbonylethoxymethyl) ethanol is primarily used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of this compound involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The linker, in this case, this compound, facilitates the proximity between the E3 ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system. This system is responsible for protein degradation within cells . By facilitating the degradation of specific target proteins, PROTACs can modulate biochemical pathways in which these proteins are involved .
Pharmacokinetics
The pharmacokinetics of this compound as a component of PROTACs would depend on the specific PROTAC molecule. The adme (absorption, distribution, metabolism, and excretion) properties of protacs are generally favorable due to their ability to induce the degradation of target proteins, rather than merely inhibiting them . This can lead to a more sustained and complete pharmacological effect .
Result of Action
The result of the action of this compound, as part of a PROTAC, is the selective degradation of the target protein . This can lead to the modulation of cellular processes in which the target protein is involved, potentially leading to therapeutic effects .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound, as the t-butyl groups can be deprotected under acidic conditions . Furthermore, the intracellular environment, including the presence and activity of E3 ligases and the proteasome, can influence the efficacy of PROTACs .
Analyse Biochimique
Biochemical Properties
Tri(t-butoxycarbonylethoxymethyl) ethanol plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs . The hydroxy group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a PROTAC linker . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its function as a linker in PROTACs . It connects two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Metabolic Pathways
As a PROTAC linker, it may be involved in the ubiquitin-proteasome system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tri(t-butoxycarbonylethoxymethyl) ethanol is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The hydroxyl group in the compound can react to further derivatize the compound, and the t-butyl groups can be deprotected under acidic conditions .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar protection and deprotection strategies. The compound is typically produced in reagent grade for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions
Tri(t-butoxycarbonylethoxymethyl) ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups to create new compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further used in the synthesis of PROTACs and other bioactive molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tri(t-butoxycarbonylethoxymethyl) methanol
- Tri(t-butoxycarbonylethoxymethyl) propanol
- Tri(t-butoxycarbonylethoxymethyl) butanol
Uniqueness
Tri(t-butoxycarbonylethoxymethyl) ethanol is unique due to its specific structure, which includes a branched PEG linker with a hydroxyl group and three t-butyl protecting groups. This structure allows for versatile chemical modifications and makes it particularly suitable for use in the synthesis of PROTACs .
Propriétés
IUPAC Name |
tert-butyl 3-[2-(hydroxymethyl)-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48O10/c1-23(2,3)34-20(28)10-13-31-17-26(16-27,18-32-14-11-21(29)35-24(4,5)6)19-33-15-12-22(30)36-25(7,8)9/h27H,10-19H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGDIZFVGPDHFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCC(CO)(COCCC(=O)OC(C)(C)C)COCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methanesulfonic acid;[(11R)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone](/img/structure/B1683592.png)
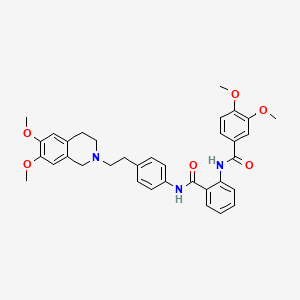

![N-[2-[[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-methylsulfonylamino]ethyl]methanesulfonamide](/img/structure/B1683596.png)
